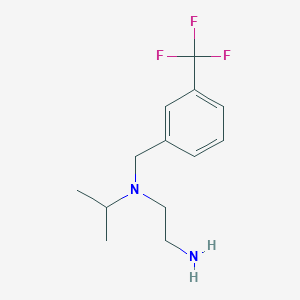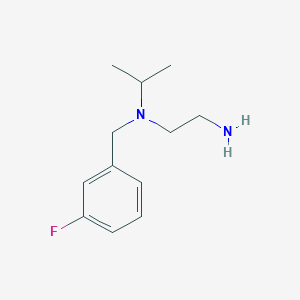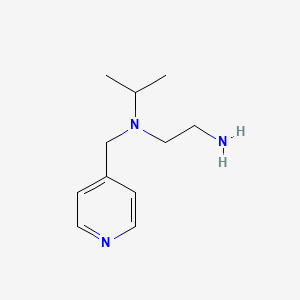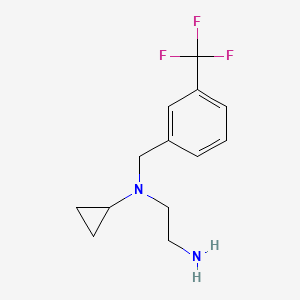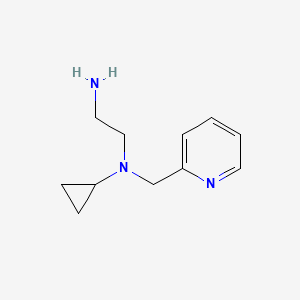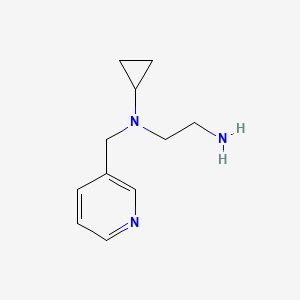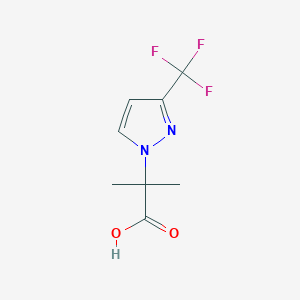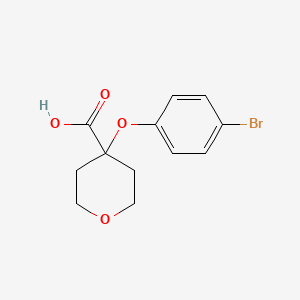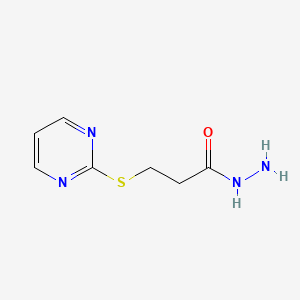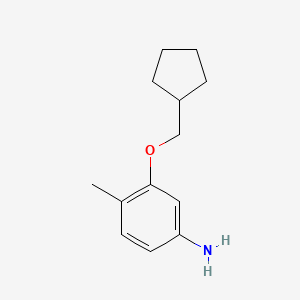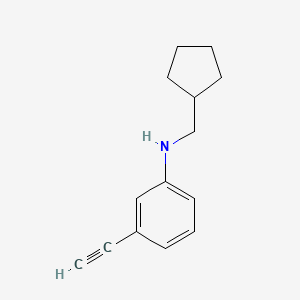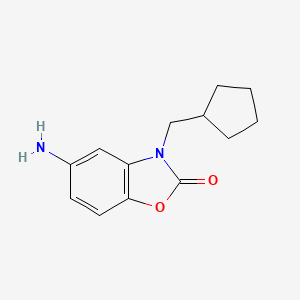
N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline: is a chemical compound characterized by its unique structure, which includes a cyclopentylmethyl group attached to an aniline moiety that also contains a trifluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline typically involves the following steps:
Preparation of the Starting Materials: The starting materials include cyclopentylmethylamine and 2-(trifluoromethoxy)aniline.
Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperature and pressure settings, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of catalysts to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.
Major Products Formed:
Oxidation Products: Various oxo derivatives, depending on the specific conditions.
Reduction Products: Reduced forms of the compound, which may have different functional groups.
Substitution Products: Halogenated or alkylated derivatives of the compound.
Scientific Research Applications
Chemistry: N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline is used in organic synthesis as a building block for more complex molecules. Its trifluoromethoxy group can impart unique properties to the resulting compounds.
Biology: The compound may be used in biological studies to investigate its interactions with various biomolecules and its potential effects on biological systems.
Medicine: In medicinal chemistry, this compound can serve as a precursor or intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new drugs with improved efficacy and safety profiles.
Industry: The compound's properties make it useful in the development of advanced materials, such as polymers and coatings, which require specific chemical functionalities.
Mechanism of Action
The mechanism by which N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethoxy group can enhance the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
N-(cyclohexylmethyl)-2-(trifluoromethoxy)aniline
N-(cyclopentylmethyl)-2-(trifluoromethyl)aniline
N-(cyclopentylmethyl)-2-(trifluoromethanesulfonyl)aniline
Uniqueness: N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline stands out due to its specific combination of the cyclopentylmethyl group and the trifluoromethoxy group, which can impart distinct chemical and physical properties compared to similar compounds
Properties
IUPAC Name |
N-(cyclopentylmethyl)-2-(trifluoromethoxy)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO/c14-13(15,16)18-12-8-4-3-7-11(12)17-9-10-5-1-2-6-10/h3-4,7-8,10,17H,1-2,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWANFNLCMHUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CNC2=CC=CC=C2OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
